molecular formula C23H25ClN4O2 B11291497 1-[7-(2-chlorophenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]pentan-1-one

1-[7-(2-chlorophenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]pentan-1-one

Cat. No.: B11291497
M. Wt: 424.9 g/mol
InChI Key: KIMPHEXPKUOECP-UHFFFAOYSA-N
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Description

1-[7-(2-chlorophenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]pentan-1-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, along with chlorophenyl and methoxyphenyl substituents. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[7-(2-chlorophenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]pentan-1-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with suitable electrophiles.

    Fusion with the pyrimidine ring: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions.

    Introduction of substituents: The chlorophenyl and methoxyphenyl groups are introduced via nucleophilic substitution reactions.

    Final assembly: The pentan-1-one moiety is attached through a series of coupling reactions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[7-(2-chlorophenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]pentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[7-(2-chlorophenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]pentan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[7-(2-chlorophenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]pentan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-[7-(2-chlorophenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]pentan-1-one can be compared with other similar compounds, such as:

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring structure but differ in the fused ring system and substituents.

    1,2,4-Triazolo[4,3-a]quinoxalines: These compounds have a quinoxaline ring fused to the triazole ring, leading to different chemical and biological properties.

    1,2,4-Triazole derivatives: These compounds have variations in the triazole ring and substituents, resulting in diverse chemical reactivity and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C23H25ClN4O2

Molecular Weight

424.9 g/mol

IUPAC Name

1-[7-(2-chlorophenyl)-5-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]pentan-1-one

InChI

InChI=1S/C23H25ClN4O2/c1-3-4-9-22(29)27-20(16-10-12-17(30-2)13-11-16)14-21(28-23(27)25-15-26-28)18-7-5-6-8-19(18)24/h5-8,10-13,15,20-21H,3-4,9,14H2,1-2H3

InChI Key

KIMPHEXPKUOECP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N1C(CC(N2C1=NC=N2)C3=CC=CC=C3Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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